1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-indole-3-carboxamide - 860611-49-0

1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-indole-3-carboxamide

Catalog Number: EVT-3175415
CAS Number: 860611-49-0
Molecular Formula: C23H19ClN2O2
Molecular Weight: 390.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the provided literature does not explicitly describe the synthesis of 1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-indole-3-carboxamide, similar indole-3-carboxamide derivatives are frequently synthesized using a reaction between an indole-3-carboxylic acid (or its activated derivative, such as an acid chloride) and a suitable amine [, ]. Based on this, a plausible synthetic route for the compound could involve the following steps:

1-Allyl-4-hydroxy-2,2-dioxo-N-(4-methoxyphenyl)-1H-2λ6,1-benzothiazine-3-carboxamide

Compound Description: This compound is a structural analog of piroxicam and exists in two polymorphic forms: monoclinic and triclinic. The monoclinic form exhibits high biological activity (antidiuretic and analgesic), while the triclinic form is almost inactive. [] Grinding the monoclinic form induces a polymorphic transition to the inactive triclinic form over time, resulting in a loss of biological activity. []

Relevance: This compound shares a similar scaffold and substitution pattern with 1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-indole-3-carboxamide, particularly the N-(4-methoxyphenyl)carboxamide moiety. The research on this compound highlights the impact of even subtle structural variations, such as polymorphism, on biological activity. This emphasizes the importance of carefully considering structural modifications when exploring analogs of 1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-indole-3-carboxamide. []

N-(Adamantan-1-yl)-2-[1-(4-fluorobenzyl)-1H-indole-3-yl]acetamide

Compound Description: This compound was identified as a synthetic cannabinoid in a criminal sample and characterized using various analytical techniques. [] It is a homolog of the synthetic cannabinoid ACBM-BZ-F (N-(adamantan-1-yl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide). []

Relevance: This compound shares the 1-(4-halobenzyl)-1H-indole core structure with 1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-indole-3-carboxamide. The presence of an adamantane group instead of the N-(4-methoxyphenyl)carboxamide moiety in this compound suggests possible variations for exploration in the context of synthetic cannabinoid research. []

Relevance: BAK4-51, while structurally distinct from 1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-indole-3-carboxamide, showcases the potential of indole-2-carboxamide derivatives in targeting specific receptors. This suggests that exploring modifications to the 1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-indole-3-carboxamide scaffold could yield compounds with activity at other receptors of interest. []

2,2'-Dithiobis(1-methyl-N-phenyl-1H-indole-3-carboxamide) and its nuclear-substituted derivatives

Compound Description: These compounds were synthesized and evaluated for their ability to inhibit the tyrosine kinase activity of both the epidermal growth factor receptor (EGFR) and the nonreceptor pp60v-src tyrosine kinase. [] While many analogues showed moderate inhibitory activity against both kinases, none exhibited significantly better activity than the unsubstituted parent compound. []

Relevance: This series of compounds shares the N-phenyl-1H-indole-3-carboxamide moiety with 1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-indole-3-carboxamide. The study highlights the impact of substituents on the indole ring on kinase inhibitory activity. This emphasizes the importance of exploring modifications to the indole core when developing analogs of 1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-indole-3-carboxamide as potential kinase inhibitors. []

1-Benzyl-N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indole-2-carboxamide (HJZ-12)

Compound Description: HJZ-12 is a potent and selective α1D/1A antagonist derived from the α1D/1A antagonist naftopidil (NAF). [] Unlike NAF, which primarily inhibits cell proliferation, HJZ-12 demonstrates efficacy in treating benign prostatic hyperplasia by inducing apoptosis, shrinking prostate volume, and preventing disease progression. []

Relevance: While structurally distinct from 1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-indole-3-carboxamide, HJZ-12 exemplifies the potential of modifying indole-2-carboxamide derivatives to target specific receptors and achieve desired therapeutic effects. This finding underscores the potential of exploring similar modifications to 1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-indole-3-carboxamide to achieve improved potency, selectivity, or therapeutic outcomes. []

N-(2-(2-(4-Chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide

Compound Description: This compound was synthesized and characterized using spectroscopic techniques and single-crystal X-ray diffraction. [] The study focused on its structural elucidation and highlighted its potential as an indole analog with possible therapeutic applications. []

Relevance: This compound shares the indole-2-carboxamide core with 1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-indole-3-carboxamide. Though their structures differ significantly, this compound emphasizes the versatility of the indole-2-carboxamide scaffold and its potential for developing therapeutics. []

Properties

CAS Number

860611-49-0

Product Name

1-(4-chlorobenzyl)-N-(4-methoxyphenyl)-1H-indole-3-carboxamide

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(4-methoxyphenyl)indole-3-carboxamide

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

InChI

InChI=1S/C23H19ClN2O2/c1-28-19-12-10-18(11-13-19)25-23(27)21-15-26(22-5-3-2-4-20(21)22)14-16-6-8-17(24)9-7-16/h2-13,15H,14H2,1H3,(H,25,27)

InChI Key

RZYGYCGBLRBWBT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.